molecular formula C26H20FN3O6S B11525664 4-(3-{[N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

4-(3-{[N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B11525664
M. Wt: 521.5 g/mol
InChI Key: ZRCYCSUOIULTQF-UHFFFAOYSA-N
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Description

4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a fluorophenyl group, and a pyrrolidinyl benzoic acid structure, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID typically involves multi-step organic reactionsThe final steps involve the formation of the carbamimidoyl and pyrrolidinyl benzoic acid moieties under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities while maintaining consistent quality. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the desired purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole and fluorophenyl groups can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, or antimicrobial effects, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

Compared to similar compounds, 4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the carbamimidoyl and pyrrolidinyl benzoic acid moieties contribute to its stability and solubility.

Properties

Molecular Formula

C26H20FN3O6S

Molecular Weight

521.5 g/mol

IUPAC Name

4-[3-[N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C26H20FN3O6S/c27-17-4-6-18(7-5-17)29-26(28-13-15-1-10-20-21(11-15)36-14-35-20)37-22-12-23(31)30(24(22)32)19-8-2-16(3-9-19)25(33)34/h1-11,22H,12-14H2,(H,28,29)(H,33,34)

InChI Key

ZRCYCSUOIULTQF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NCC3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)F

Origin of Product

United States

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